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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

An in-depth analysis of the distinct pharmacological properties of the (+) and (-) enantiomers of
C75, a potent modulator of fatty acid metabolism, reveals a stereospecific separation of anti-
tumor and anorectic effects. This guide provides a comprehensive overview for researchers,
scientists, and drug development professionals, detailing the core pharmacologic properties,
experimental methodologies, and affected signaling pathways of these enantiomers.

C75, a synthetic alpha-methylene-gamma-butyrolactone, has garnered significant interest for
its potent inhibition of fatty acid synthase (FAS), an enzyme overexpressed in many cancer
types. However, its therapeutic potential has been hampered by a significant side effect:
anorexia and weight loss. Groundbreaking research into the stereochemistry of C75 has
elucidated that its pharmacological activities are enantiomer-specific. The (-)-C75 enantiomer is
primarily responsible for the desired anti-tumor effects, while the (+)-C75 enantiomer mediates
the anorectic and weight-loss properties. This stereospecificity opens new avenues for the
development of targeted therapies with improved therapeutic indices.

Core Pharmacologic Properties: A Tale of Two
Enantiomers

The differential effects of the C75 enantiomers stem from their selective interactions with key
enzymes in fatty acid metabolism. (-)-C75 is a potent inhibitor of fatty acid synthase (FAS), the
enzyme responsible for de novo fatty acid synthesis. In contrast, the (+)-C75 enantiomer,
primarily through its coenzyme A (CoA) derivative, inhibits carnitine palmitoyltransferase 1
(CPT1), the rate-limiting enzyme in fatty acid oxidation.[1]
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This selective inhibition leads to distinct downstream cellular consequences. Inhibition of FAS
by (-)-C75 disrupts the production of fatty acids required for cancer cell proliferation and
membrane synthesis, ultimately leading to cytotoxicity and apoptosis.[1] Conversely, the
inhibition of CPTL1 in the hypothalamus by (+)-C75 is believed to be the primary mechanism
behind the observed anorexia and weight loss associated with the racemic mixture of C75.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory and cytotoxic
activities of the C75 enantiomers.

Table 1: Inhibitory Activity of C75 Enantiomers

Enantiomer Target Enzyme IC50 Value

Racemic (£)-C75 Fatty Acid Synthase (FAS) ~15.53 uM - 32.43 uM[1][2]
Carnitine Palmitoyltransferase

(-)-C75-CoA > 50 uM
1A (CPT1A)
Carnitine Palmitoyltransferase In the same range as

Racemic C75-CoA _
1(CPT1) etomoxiryl-CoA[3]

Table 2: Cytotoxicity of C75 Enantiomers in Cancer Cell Lines

Cell Line Cancer Type Enantiomer IC50 Value
PC-3 Prostate Cancer Racemic (£)-C75 ~35 uM[4]
LNCaP Prostate Cancer Racemic (£)-C75 ~50 pM[4]
A375 Melanoma Racemic (+)-C75 32.43 uM[1]

Note: Specific IC50 values for the individual enantiomers against a broader range of cancer cell
lines are not consistently reported in the public domain.

Key Signhaling Pathways and Mechanisms of Action
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The distinct pharmacological effects of the C75 enantiomers are mediated through their
modulation of key metabolic and signaling pathways.

(-)-C75: Induction of Apoptosis in Cancer Cells

The anti-tumor activity of (-)-C75 is primarily driven by the inhibition of FAS, leading to a
cascade of events culminating in apoptosis. The disruption of fatty acid synthesis is thought to
induce cellular stress and activate the intrinsic apoptotic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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